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Compound of Interest

Compound Name: 2-Chloro-1-cyclooctylethanone
CAS No.: 145798-64-7
Cat. No.: B114630
. J

Core Identity & Physicochemical Profile[2][3][4][5]
[6]

2-Chloro-1-cyclooctylethanone is an
-haloketone featuring a bulky, lipophilic cyclooctyl ring.[1] In drug discovery, it serves as a
critical electrophilic intermediate for introducing the cyclooctyl moiety—a structural motif often

utilized to fill large hydrophobic pockets in G-Protein Coupled Receptors (GPCRs) and kinase
inhibitors.[1]

Chemical Identity
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Property Data
IUPAC Name 2-Chloro-1-cyclooctylethan-1-one
CAS Number 145798-64-7
C
Molecular Formula H
Clo
Molecular Weight 188.69 g/mol
SMILES CICC(=0)c1cccececececa

Structural Class

-Chloroketone; Cycloalkyl ketone

hvsicochemical ies (Predicted imental)

Property Value | Range Context
Extrapolated from lower
Boiling Point ~260-270 °C (760 mmHg) homologs
(Cyclopentyl/Cyclohexyl).[1]
- Typical for chlorinated
Density 1.08 g/cm yp
cycloalkyl ketones.[1]
High lipophilicity; suitable for
LogP 3.15 an fipop y B
membrane permeability.[1]
) May darken upon storage due
Appearance Colorless to pale yellow oil ]
to HCI evolution.[1]
- ) Insoluble in water; hydrolyzes
Solubility Soluble in DCM, THF, EtOAc

slowly.

Synthesis & Production Logic

The synthesis of 2-Chloro-1-cyclooctylethanone follows the standard electrophilic

halogenation of enolizable ketones.[1] The steric bulk of the cyclooctyl ring requires specific
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control over temperature and stoichiometry to prevent poly-chlorination.[1]

Synthetic Pathway

The primary precursor is 1-cyclooctylethanone (Methyl cyclooctyl ketone, CAS 6713-50-4).[1]

1-Cyclooctylethanone

i 4]
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Figure 1: Mechanistic flow for the alpha-chlorination of cyclooctyl methyl ketone.[1]

Experimental Protocol (Self-Validating)

Objective: Monochlorination of 1-cyclooctylethanone using Sulfuryl Chloride (

)

Reagents:

Step-by-Step Methodology:

1-Cyclooctylethanone (1.0 eq)[1]

Sulfuryl Chloride (1.05 eq)

Methanol (Solvent/Catalyst, 5-10 volumes)[1]

Dichloromethane (DCM) (Co-solvent, optional)

o Dissolution: Dissolve 1-cyclooctylethanone in Methanol at 0°C. Methanol promotes the

formation of the enol ether intermediate, accelerating the reaction compared to non-polar

solvents.
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e Addition: Add Sulfuryl Chloride dropwise over 30 minutes. Maintain internal temperature

. Causality: Rapid addition or high temperature leads to dichlorination (gem-dichloro
impurity).[1]

e Reaction: Allow to warm to room temperature (20-25°C) and stir for 2-4 hours.

o Validation: Monitor by TLC (Hexane/EtOAc 9:1) or GC-MS.[1] Disappearance of the
methyl ketone peak confirms conversion.

e Quench: Pour mixture into ice-cold saturated

. Safety: Evolution of
and residual
gas will occur.

e |solation: Extract with DCM (3x). Wash organic layer with brine, dry over

, and concentrate.

« Purification: If the crude contains >5% dichloro-impurity, purify via flash column
chromatography (Silica gel, 0-5% EtOAc in Hexanes).[1]

Reactivity Profile & Applications

The reactivity of 2-Chloro-1-cyclooctylethanone is defined by the

-chloroketone maotif.[1] The electron-withdrawing chlorine atom activates the carbonyl toward
nucleophilic attack while simultaneously serving as a leaving group.[1]

Key Reaction Pathways[1]
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2-Chloro-1-cyclooctylethanone

+ R-CS-NH2 / Reflux ~~ + R-NH2 / Base \ + R-CHO / Base + Hydride Source
Hantzsch Thiazole Synthesis Nucleophilic Substitution Darzens Condensation Chlorohydrin Formation
(Reaction w/ Thioamides) (Reaction w/ Amines) (Reaction w/ Aldehydes/Base) (Reaction w/ NaBH4)

Click to download full resolution via product page
Figure 2: Divergent synthetic utility of the cyclooctyl alpha-chloroketone scaffold.[1]
Hantzsch Thiazole Synthesis (Primary Application)
This is the most common application for this compound in drug discovery.

¢ Mechanism: Condensation with thioamides (e.g., thiourea, thiobenzamide) followed by
cyclodehydration.

e Qutcome: Yields 2-substituted-4-cyclooctylthiazoles.[1]

« Significance: The cyclooctyl group at the 4-position provides a high-volume hydrophobic
anchor, often increasing potency in enzyme inhibitors by displacing water from hydrophobic
pockets.[1]

Nucleophilic Substitution ()

» Reagents: Primary or secondary amines (
)-[1]
« Conditions:

, Acetone or DMF, RT.

e Product:

-Aminoketones.[1]
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» Note: Steric hindrance from the cyclooctyl ring is minimal for the incoming nucleophile
because the attack occurs at the primary carbon (

), not the ring itself.
Safety & Handling (E-E-A-T)
Hazard Classification:
e Lachrymator: Like most

-haloketones, this compound is a potent tear gas agent.[1] Handle only in a functioning fume
hood.

o Skin Corrosive: Causes severe skin burns and eye damage.[1]

o Alkylating Agent: Potential mutagen.[1] Avoid inhalation of vapors.
Storage Protocol:

o Store at 2-8°C under inert gas (Argon/Nitrogen).

« Instability: May decompose to release HCl upon exposure to moisture.[1] If the liquid turns
dark brown or green, verify purity before use.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1. CAS 6084-17-9: 2-Chloro-1-phenyl-1-propanone | CymitQuimica [cymitquimica.com]
o 2.2-5-1-HEEZE - CASS 145798-64-7 - EEfR{. 2 [molaid.com]

 To cite this document: BenchChem. [Technical Guide: 2-Chloro-1-cyclooctylethanone[1]].
BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b114630#2-chloro-1-cyclooctylethanone-chemical-
properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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